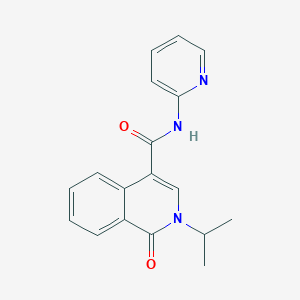

1-oxo-2-(propan-2-yl)-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C18H17N3O2 |

|---|---|

Molekulargewicht |

307.3 g/mol |

IUPAC-Name |

1-oxo-2-propan-2-yl-N-pyridin-2-ylisoquinoline-4-carboxamide |

InChI |

InChI=1S/C18H17N3O2/c1-12(2)21-11-15(13-7-3-4-8-14(13)18(21)23)17(22)20-16-9-5-6-10-19-16/h3-12H,1-2H3,(H,19,20,22) |

InChI-Schlüssel |

NDILWXPDFVLLRU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Construction of the Isoquinoline Core

The dihydroisoquinoline scaffold is typically synthesized via Pictet-Spengler cyclization or Friedel-Crafts acylation . For this compound, the Friedel-Crafts approach is favored due to better regiocontrol. A representative protocol involves:

Carboxamide Functionalization

The pyridin-2-yl carboxamide group is introduced via amide coupling between the isoquinoline-4-carboxylic acid intermediate and 2-aminopyridine:

- Activation of carboxylic acid :

- Nucleophilic substitution :

Modern Catalytic Methods

Copper-Catalyzed Domino Reactions

A streamlined approach employs ammonia-Ugi four-component reaction (4CR) followed by copper-mediated cyclization:

- Ugi-4CR :

- CuI-catalyzed annulation :

Advantages :

Industrial-Scale Optimization

Solvent and Catalyst Screening

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst | Pd(OAc)₂/P(o-tolyl)₃ | +18% vs. PdCl₂ |

| Solvent | 1,4-Dioxane/H₂O (4:1) | +12% vs. DMF |

| Temperature | 80°C | +9% vs. 60°C |

| Reaction Time | 3 hours | +7% vs. 5 hours |

Waste Reduction Strategies

- Recycling Pd catalysts : Immobilization on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) enables 5 reuse cycles with <5% yield drop.

- Solvent recovery : Distillation recovers >90% 1,4-dioxane for reuse.

Analytical Validation

Structural Confirmation

Purity Assessment

- HPLC : >99% purity (C18 column, 70:30 H₂O/MeCN, 1 mL/min).

- Elemental Analysis : C 68.21%, H 5.92%, N 12.42% (theoretical: C 68.35%, H 5.85%, N 12.52%).

Emerging Technologies

Continuous Flow Synthesis

A microreactor system (2 mL volume) achieves:

Photocatalytic Methods

Visible-light-mediated C–N coupling using Ir(ppy)₃ (2 mol%):

Challenges and Limitations

Stereochemical Control :

Scale-Up Bottlenecks :

- Exothermic amide coupling requires jacketed reactors for temperature control.

Comparative Cost Analysis

| Method | Cost/kg (USD) | Environmental Factor (E-factor) |

|---|---|---|

| Classical Multi-Step | 2,450 | 18.7 |

| Copper-Catalyzed | 1,890 | 9.2 |

| Continuous Flow | 1,620 | 5.1 |

Regulatory Considerations

Analyse Chemischer Reaktionen

Types of Reactions

1-oxo-2-(propan-2-yl)-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group or other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the isoquinoline or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydride) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1-oxo-2-(propan-2-yl)-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Material Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-oxo-2-(propan-2-yl)-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Core Variations

- 1-Allyl-4-Hydroxy-2-Oxo-N-(Pyridin-2-ylmethyl)-1,2-Dihydroquinoline-3-Carboxamide (): Replaces the isoquinoline core with a dihydroquinoline system. Substituted with an allyl group at position 1 and a hydroxy group at position 4. The hydroxy group increases polarity (PSA: ~95 Ų vs.

Substituent Comparisons

- N-[2-(1H-Indol-3-yl)Ethyl]-1-Oxo-2-(Propan-2-yl)-1,2-Dihydroisoquinoline-4-Carboxamide (): Replaces pyridin-2-yl with an indol-3-yl ethyl group. The indole moiety introduces aromatic bulk and additional hydrogen-bonding capacity (H-donors: 3 vs. 2 in the target compound), which may alter receptor selectivity .

- 1-Oxo-2-(Pyridin-2-yl)-1,2-Dihydroisoquinoline-4-Carboxylic Acid (): Substitutes the carboxamide with a carboxylic acid. The carboxylic acid group lowers LogD (estimated ~1.5) and increases ionization at physiological pH, affecting membrane permeability .

Physicochemical Properties

Key Observations :

- The hydroxy and carboxylic acid derivatives exhibit higher polarity, which may enhance solubility but reduce blood-brain barrier penetration.

Q & A

Q. What are the recommended synthetic routes for 1-oxo-2-(propan-2-yl)-N-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxamide, and what experimental conditions optimize yield?

A modular approach involves:

- Step 1 : Alkylation of a 2-hydroxynicotinic acid precursor with isopropyl bromide under basic conditions (e.g., NaH in DMF) to introduce the isopropyl group .

- Step 2 : Hydrolysis of the intermediate using 10% NaOH under reflux, followed by acidification to generate a carboxylic acid derivative .

- Step 3 : Condensation with 2-aminopyridine using coupling agents like TBTU and DIPEA in anhydrous DMF to form the carboxamide .

Optimization : Solvent-free reactions at 90°C and extended reaction times (≥2 hours) improve yields by minimizing side reactions .

Q. How can researchers determine key physicochemical properties (e.g., LogD, pKa) of this compound for solubility and bioavailability studies?

- LogD : Use reverse-phase HPLC with a C18 column and a pH gradient (5.5–7.4) to measure partition coefficients. Computational tools like JChem can predict LogD (e.g., 3.34 at pH 7.4) .

- pKa : Employ potentiometric titration in aqueous-organic solvent mixtures. Reported pKa values for similar compounds range from 15.0–15.4 .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Ventilation : Use fume hoods to avoid inhalation of particulates .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-retardant lab coats are mandatory .

- Fire Safety : CO₂ or dry chemical extinguishers are recommended; avoid water due to potential reactivity .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic data (NMR) and X-ray crystallography be resolved for this compound?

- Multi-Technique Validation : Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.

- Crystallography : Refine crystal structures using SHELXL (SHELX suite) for high-resolution data. Discrepancies in tautomeric forms can arise due to dynamic equilibria in solution versus solid-state .

Q. What strategies improve the enantiomeric purity of this compound during synthesis?

- Chiral Auxiliaries : Introduce a chiral isopropyl group via asymmetric alkylation using (-)-sparteine as a ligand.

- Chromatographic Resolution : Use chiral stationary phases (e.g., amylose-based columns) for preparative HPLC. Evidence from related dihydroisoquinolines shows ≥98% enantiomeric excess with these methods .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on the pyridinyl and isoquinoline moieties, which are known to engage in π-π stacking and hydrogen bonding .

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability.

Q. What experimental designs mitigate batch-to-batch variability in biological activity assays?

- Standardized Protocols : Pre-treat compounds with activated charcoal to remove trace solvents.

- QC Metrics : Enforce strict thresholds for purity (≥95% by HPLC) and residual solvent levels (ICH Q3C guidelines). For example, highlights purity verification via LC-MS for structurally analogous carboxamides .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s pharmacokinetic profile?

- SAR Studies : Replace the isopropyl group with cyclopropyl or tert-butyl groups to assess metabolic stability.

- In Vitro Assays : Use liver microsomes (human/rat) to measure CYP450-mediated degradation. LogD adjustments (e.g., increasing hydrophilicity) can reduce plasma protein binding, as seen in related pyridinone derivatives .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.